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  • Product: 1,3-Dichloro-2-phenylpropan-2-ol
  • CAS: 87234-28-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis and Biocatalytic Applications of 1,3-Dichloro-2-phenylpropan-2-ol

Executive Summary 1,3-Dichloro-2-phenylpropan-2-ol (CAS: 87234-28-4) is a highly versatile, prochiral tertiary halohydrin[1]. In contemporary organic synthesis and drug development, it serves as a critical intermediate f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dichloro-2-phenylpropan-2-ol (CAS: 87234-28-4) is a highly versatile, prochiral tertiary halohydrin[1]. In contemporary organic synthesis and drug development, it serves as a critical intermediate for the generation of complex active pharmaceutical ingredients (APIs) and acts as a benchmark substrate for evaluating the desymmetrization efficiency of engineered halohydrin dehalogenases (HHDHs)[2]. This whitepaper provides a comprehensive, field-validated guide to its chemical synthesis via Grignard addition, downstream purification, and advanced biocatalytic applications.

Mechanistic Rationale & Reaction Design

The core synthesis relies on the nucleophilic addition of phenylmagnesium bromide to 1,3-dichloroacetone[3]. While conceptually straightforward, the presence of two highly electron-withdrawing chloromethyl groups introduces significant chemoselectivity challenges that dictate the experimental design:

  • Suppression of Enolization (Temperature Causality): 1,3-Dichloroacetone possesses highly acidic α-protons. At ambient temperatures, the Grignard reagent will preferentially act as a base, leading to the enolization of the ketone rather than nucleophilic addition. To enforce the 1,2-addition pathway, the reaction must be strictly maintained at cryogenic temperatures (-15 °C to -60 °C)[3][4].

  • Solvent Dynamics: Anhydrous diethyl ether (Et₂O) is the solvent of choice[3]. Unlike tetrahydrofuran (THF), which is more strongly coordinating and can stabilize single-electron transfer (SET) pathways or enolates, Et₂O favors the direct polar addition of the Grignard reagent to the highly electrophilic carbonyl carbon.

  • The Critical Acidic Quench: The intermediate magnesium alkoxide is highly prone to intramolecular nucleophilic substitution (S_N2). If quenched with water or under basic conditions, the alkoxide will displace a chloride ion, prematurely closing the ring to form an unwanted epichlorohydrin derivative. A strictly acidic quench (using or ) rapidly protonates the alkoxide, trapping the stable halohydrin[3][4].

SynthesisWorkflow SM1 1,3-Dichloroacetone (Electrophile) Reaction Nucleophilic Addition (-15°C to -60°C, Et2O) SM1->Reaction SM2 Phenylmagnesium Bromide (Nucleophile) SM2->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Quench Acidic Quench (1M HCl or AcOH) Intermediate->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Distillation or Column) Workup->Purification Product 1,3-Dichloro-2-phenylpropan-2-ol (Target Yield: 51-92%) Purification->Product

Workflow for the Grignard synthesis of 1,3-dichloro-2-phenylpropan-2-ol.

Reagent Stoichiometry & Quantitative Data

Table 1: Reagent Stoichiometry for Scale-Up Synthesis

Reagent MW ( g/mol ) Equivalents Amount Function
1,3-Dichloroacetone 126.97 1.00 100.0 g (0.787 mol) Electrophile
Phenylmagnesium Bromide (3M in Et₂O) 181.31 1.10 289.0 mL (0.866 mol) Nucleophile
Diethyl Ether (Anhydrous) 74.12 - 1000.0 mL Solvent

| Acetic Acid (Glacial) | 60.05 | 1.76 | 83.5 g (1.39 mol) | Acidic Quench |

Experimental Protocols

Protocol A: Cryogenic Scale-Up Synthesis (-60 °C)

Derived from established scale-up methodologies, this protocol maximizes yield by minimizing thermal degradation and enolization[3].

  • System Preparation: Purge a 2 L three-neck round-bottom flask with ultra-pure nitrogen. Equip the flask with a mechanical stirrer, an internal temperature probe, and a pressure-equalizing dropping funnel.

  • Substrate Dissolution: Dissolve 100 g (0.787 mol) of 1,3-dichloroacetone in 1000 mL of anhydrous diethyl ether. Cool the reactor to -60 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Load 289 mL (0.866 mol) of a 3M solution of phenylmagnesium bromide in ether into the dropping funnel. Add the Grignard reagent dropwise over a period of 1.5 hours.

    • Self-Validation Check: Monitor the internal temperature continuously. The reaction mixture must not exceed -50 °C during addition. A sudden spike in temperature indicates rapid exothermic enolization, which will severely degrade the yield.

  • Acidic Quench: After the addition is complete, stir for 10 minutes at -60 °C. Quench the reaction by adding a pre-mixed solution of 83.5 g acetic acid in 126 mL of ether.

  • Workup: Allow the reactor temperature to rise to +4 °C. Add 315 mL of deionized water to dissolve the magnesium salts.

    • Self-Validation Check: Prior to phase separation, verify that the aqueous layer pH is < 3 using indicator paper. If the pH is basic, add additional acid to prevent spontaneous epoxide formation.

  • Isolation: Decant the ether phase, wash with water, and dry over anhydrous MgSO₄. Filter the drying agent and evaporate the filtrate to dryness under reduced pressure.

  • Purification: Distill the evaporation residue in vacuo. The target compound elutes at 102 °C at 0.5 mm Hg (66.6 Pa), yielding approximately 82.3 g (51% yield)[3].

Protocol B: Standard Laboratory Synthesis (-15 °C)

Optimized for standard laboratory setups utilizing a NaCl/ice mixture and chromatographic purification[4].

  • Grignard Preparation: In a flame-dried flask under Argon, add Mg turnings (86.7 mmol) and 30 mL dry Et₂O. Initiate the Grignard reaction with a fraction of bromobenzene (total 86.67 mmol in 50 mL Et₂O), then add the remainder dropwise to maintain a smooth reflux. Reflux for 1 h[4].

  • Addition: Cool the Grignard solution to -15 °C in a NaCl/ice bath. Dropwise add 1,3-dichloroacetone (78.76 mmol) in 100 mL dry Et₂O. Warm to room temperature and stir for 1 hour.

  • Quench & Extraction: Quench with 70 mL of aqueous 1M HCl. Extract three times with Et₂O. Wash the combined organic layers with saturated aqueous NaHCO₃, then brine, and dry over MgSO₄[4].

  • Purification: Purify via flash column chromatography on silica gel using Dichloromethane/Hexanes (1:1 v/v). The product is furnished in up to 92% yield (R_f ~ 0.35)[4].

Analytical Characterization

Validating the structural integrity of the synthesized halohydrin is critical before downstream biocatalysis. The following NMR spectral data confirms the successful formation of the tertiary alcohol[4].

Table 2: NMR Spectral Data for 1,3-Dichloro-2-phenylpropan-2-ol

Nucleus Frequency / Solvent Chemical Shifts (δ, ppm) and Assignments
¹H NMR 500 MHz, CDCl₃ 7.50 (m, 2H, Ar-H), 7.41 (m, 2H, Ar-H), 7.36 (m, 1H, Ar-H), 3.98 (d, J = 11.6 Hz, 2H, -CH₂Cl), 3.93 (d, J = 11.6 Hz, 2H, -CH₂Cl), 2.89 (s, 1H, -OH).

| ¹³C NMR | 125 MHz, CDCl₃ | 140.2 (Ar-C), 128.7 (Ar-C), 128.5 (Ar-C), 125.8 (Ar-C), 75.6 (C-OH), 50.8 (-CH₂Cl). |

Downstream Applications: Biocatalytic Desymmetrization

The prochiral nature of 1,3-dichloro-2-phenylpropan-2-ol makes it an ideal substrate for stereodivergent biocatalysis[2]. Engineered halohydrin dehalogenases (HHDHs), such as HheC and HheD15, catalyze the highly enantioselective desymmetrization of this substrate[5].

  • Epoxide Formation: The enzyme selectively removes one chloride equivalent, yielding a highly enantioenriched chiral epoxide (up to 95% yield and 99% ee)[2].

  • Oxazolidinone Cascade: In the presence of cyanate (OCN⁻), the newly formed epoxide undergoes an enzyme-mediated ring-opening cascade. This one-pot dehalogenation/ring-opening sequence forms chiral oxazolidinones (up to 88% yield and >99% ee), which are privileged scaffolds in medicinal chemistry[2][5].

Biocatalysis Substrate 1,3-Dichloro-2-phenylpropan-2-ol (Prochiral Substrate) Enzyme Halohydrin Dehalogenase (e.g., HheC / HheD15) Substrate->Enzyme Desymmetrization Epoxide Chiral Epoxide (Up to 99% ee) Enzyme->Epoxide -HCl Cyanate Cyanate (OCN⁻) Addition Ring-Opening Cascade Epoxide->Cyanate Cascade Oxazolidinone Chiral Oxazolidinone (Up to >99% ee) Cyanate->Oxazolidinone

HHDH-catalyzed desymmetrization of 1,3-dichloro-2-phenylpropan-2-ol.

References

  • PrepChem (n.d.). Synthesis of 1,3-dichloro-2-phenylpropan-2-ol. PrepChem.com. Retrieved from:[Link]

  • Xu, Q., et al. (2022). Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy. ACS Catalysis, 12(11), 6285–6293. DOI: 10.1021/acscatal.2c00718. Retrieved from:[Link]

  • AWS / Supporting Information (n.d.). Harnessing Strained Disulfides for Photocurable Adaptable Hydrogels - Synthesis of 1,3-dichloro-2-phenylpropan-2-ol. Retrieved from:[Link]

Sources

Exploratory

Comprehensive Technical Guide to 1,3-Dichloro-2-phenylpropan-2-ol (CAS 87234-28-4): Synthesis, Biocatalytic Desymmetrization, and Materials Science Applications

As a Senior Application Scientist, I frequently encounter molecules that serve as critical inflection points in synthetic pathways. 1,3-Dichloro-2-phenylpropan-2-ol (CAS 87234-28-4) is one such compound.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter molecules that serve as critical inflection points in synthetic pathways. 1,3-Dichloro-2-phenylpropan-2-ol (CAS 87234-28-4) is one such compound. Structurally, it features a tertiary alcohol flanked by a stabilizing phenyl ring and two highly reactive, symmetrical chloromethyl groups. This unique prochiral topology makes it an exceptional building block. It is not an end-product; rather, it is a versatile precursor used to synthesize complex chiral epoxides via green biocatalysis and strained 1,2-dithiolanes for advanced photocurable hydrogels[1],[2].

In this whitepaper, I will deconstruct the upstream synthesis of this molecule and detail two highly divergent downstream applications, explaining the physicochemical causality behind every experimental choice.

Physicochemical Profiling

Before integrating this compound into any workflow, it is crucial to understand its physical parameters. The presence of two primary alkyl chlorides makes the molecule susceptible to nucleophilic attack, while the tertiary alcohol provides a handle for intramolecular cyclization.

PropertyValue
CAS Number 87234-28-4[3]
Molecular Formula C9H10Cl2O[3]
Molecular Weight 205.08 g/mol [4]
Boiling Point 102 °C at 0.5 mm Hg (66.6 Pa)[5]
Physical State Colorless to pale yellow oil/liquid[5],[1]
GHS Safety H302, H315, H319, H335 (Warning: Irritant/Harmful)[3]

Upstream Synthesis: The Grignard Route

The foundational synthesis of 1,3-dichloro-2-phenylpropan-2-ol relies on the nucleophilic addition of phenylmagnesium bromide to 1,3-dichloroacetone[5],[1].

The Causality of the Protocol: The critical challenge in this reaction is chemoselectivity. Grignard reagents are highly nucleophilic. If the reaction temperature is too high, the phenylmagnesium bromide will not only attack the carbonyl carbon but will also begin displacing the primary chlorides via an SN2 mechanism. This leads to complex oligomerization and drastically reduces the yield. Therefore, strict thermal control (-15 °C to -60 °C) is non-negotiable to kinetically favor the carbonyl addition[5],[1].

Step-by-Step Methodology
  • Grignard Activation: In a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add magnesium turnings (1.1 eq) and dry diethyl ether (Et₂O).

  • Initiation: Add a small fraction (~25%) of bromobenzene (1.1 eq total) in dry Et₂O. Gently heat until the Grignard reaction initiates (indicated by bubbling and cloudiness), then add the remaining bromobenzene dropwise to maintain a smooth reflux for 1 hour[1].

  • Thermal Arrest: Cool the reaction mixture to -15 °C using a NaCl/ice bath (or -60 °C for maximum chemoselectivity)[5],[1].

  • Nucleophilic Addition: Dissolve 1,3-dichloroacetone (1.0 eq) in dry Et₂O and add it dropwise to the cooled Grignard reagent. The low temperature prevents unwanted chloride displacement[1].

  • Quench & Extraction: Allow the mixture to warm to room temperature, then strictly quench with 1M aqueous HCl to protonate the intermediate alkoxide. Extract the aqueous layer three times with Et₂O[1].

  • Purification: Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (102 °C at 0.5 mm Hg) or flash column chromatography (DCM/hexanes 1:1) to yield the product (51–92% yield)[5],[1].

GrignardSynthesis Bromobenzene Bromobenzene + Mg (Dry Et2O, Reflux) Grignard Phenylmagnesium Bromide (Grignard Reagent) Bromobenzene->Grignard Activation Reaction Nucleophilic Addition (-15 °C to -60 °C) Grignard->Reaction Dichloroacetone 1,3-Dichloroacetone (Dry Et2O) Dichloroacetone->Reaction Quench Acidic Quench (1M HCl) Reaction->Quench Alkoxide Intermediate Product 1,3-dichloro-2-phenylpropan-2-ol (Yield: 51-92%) Quench->Product Protonation

Fig 1. Grignard synthesis workflow for 1,3-dichloro-2-phenylpropan-2-ol.

Downstream Application I: Biocatalytic Desymmetrization

Traditional chemical synthesis of chiral epoxides often relies on kinetic resolution, which fundamentally caps the theoretical yield at 50%. As an alternative, 1,3-dichloro-2-phenylpropan-2-ol serves as a perfect prochiral substrate for Halohydrin Dehalogenases (HHDHs) [2].

The Causality of the Protocol: HHDHs catalyze the intramolecular nucleophilic attack of the tertiary hydroxyl group onto one of the adjacent chloromethyl carbons. Because the substrate is symmetrical, the enzyme's chiral binding pocket dictates which enantiotopic chloride is displaced. By engineering and selecting specific recombinant E. coli strains expressing different HHDH classes, we achieve a stereodivergent synthesis—producing either the (R)- or (S)-epoxide with >99% enantiomeric excess (ee)[2],[6].

Step-by-Step Methodology
  • Biocatalyst Preparation: Cultivate recombinant E. coli expressing the desired HHDH variant (e.g., Class A for (R)-selectivity, Class C/G for (S)-selectivity)[2].

  • Cell Harvesting: Centrifuge the culture and resuspend the whole-cell biocatalyst in Tris-SO₄ buffer (pH 7.5–8.0) to maintain enzyme stability.

  • Biotransformation: Add 1,3-dichloro-2-phenylpropan-2-ol (the substrate) to the cell suspension. Incubate at 30 °C under constant orbital agitation. The enzyme will spontaneously dehalogenate the substrate, closing the epoxide ring[2].

  • Extraction & Analysis: Extract the resulting 2-(chloromethyl)-2-phenyloxirane with ethyl acetate. Analyze the organic phase via chiral HPLC to verify the >99% ee and calculate the conversion yield[2].

Biocatalysis Substrate 1,3-dichloro-2-phenylpropan-2-ol (Prochiral Substrate) Enzyme Halohydrin Dehalogenase (HHDH Variants) Substrate->Enzyme Binding REpoxide (R)-Epoxide (>99% ee) Enzyme->REpoxide Class A/B HHDH Enantioselective Dehalogenation SEpoxide (S)-Epoxide (>99% ee) Enzyme->SEpoxide Class C/G HHDH Enantioselective Dehalogenation Oxazolidinone Chiral Oxazolidinones (via Cyanate Addition) REpoxide->Oxazolidinone + Cyanate SEpoxide->Oxazolidinone + Cyanate

Fig 2. HHDH-catalyzed stereodivergent desymmetrization pathway.

Downstream Application II: Synthesis of Strained 1,2-Dithiolanes

In modern materials science, dynamic covalent chemistry is used to create adaptable, photocurable hydrogels. 1,3-dichloro-2-phenylpropan-2-ol is the primary precursor for synthesizing 4-hydroxy-4-phenyl-1,2-dithiolane (PhDL) [1],[7].

The Causality of the Protocol: Directly reacting the dichloride with a dithiol often leads to uncontrolled linear polymerization. To prevent this, we use a stepwise approach. First, we substitute the chlorides with tert-butyl thiol. The bulky tert-butyl groups act as steric shields, preventing premature intermolecular cross-linking. In the second step, a strong oxidant (like Br₂) simultaneously cleaves the tert-butyl groups and forces the highly strained intramolecular disulfide bond to form, yielding the 5-membered dithiolane ring[7].

Step-by-Step Methodology
  • Bis-Thioether Formation: React 1,3-dichloro-2-phenylpropan-2-ol with tert-butyl thiol in the presence of a base (e.g., NaOH) in a polar solvent (MeOH/DMF)[7].

  • Intermediate Purification: Extract and purify the intermediate, 1,3-bis(tert-butylthio)-2-phenylpropan-2-ol, via silica gel chromatography[7].

  • Oxidative Cyclization: Dissolve the intermediate in dichloromethane (DCM). Dropwise, add an oxidant (Br₂ or SO₂Cl₂) at 0 °C. The oxidant strips the protecting groups and drives ring closure[7].

  • Scavenging & Isolation: Quench the reaction and evaporate the solvent carefully. Critical Note: Never allow the crude mixture to become too concentrated during evaporation, as the strained dithiolane rings will spontaneously polymerize[7]. Purify via flash chromatography to isolate PhDL as a yellow solid[7].

Dithiolane Substrate 1,3-dichloro-2-phenylpropan-2-ol Thiolation Nucleophilic Substitution (+ tert-Butyl thiol, Base) Substrate->Thiolation BisThioether 1,3-bis(tert-butylthio)- 2-phenylpropan-2-ol Thiolation->BisThioether Oxidation Oxidative Deprotection & Cyclization (Br2 or SO2Cl2) BisThioether->Oxidation Dithiolane 4-hydroxy-4-phenyl-1,2-dithiolane (PhDL) Oxidation->Dithiolane Disulfide Bond Formation

Fig 3. Synthesis of strained 1,2-dithiolanes for hydrogel applications.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes for the workflows discussed above, providing a benchmark for laboratory validation.

TransformationReagents / CatalystKey ConditionsExpected YieldEnantiomeric Excess (ee)
Upstream Synthesis PhMgBr, 1,3-DichloroacetoneEt₂O, -15 °C to -60 °C, 1-2h51% – 92%N/A (Achiral product)
(R)-Epoxide Synthesis HHDH (Class A/B)Whole-cell E. coli, 30 °CUp to 95%> 99%
(S)-Epoxide Synthesis HHDH (Class C/G)Whole-cell E. coli, 30 °CUp to 95%> 99%
Bis-thioether Formation tert-Butyl thiol, BaseDMF or MeOH, Room Temp60% – 75%N/A
PhDL Cyclization Br₂ or SO₂Cl₂DCM, 0 °C to Room Temp63% – 68%N/A

References

  • Source: PrepChem.
  • Title: 1,3-dichloro-2-phenylpropan-2-ol | 87234-28-4 Source: Sigma-Aldrich URL
  • Title: 1,3-dichloro-2-phenylpropan-2-ol - Advanced ChemBlocks Source: AChemBlock URL
  • Title: Harnessing Strained Disulfides for Photocurable Adaptable Hydrogels Source: AWS / JACS Supplementary URL
  • Title: Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy Source: ACS Catalysis URL
  • Source: Chemical Science (RSC)
  • Title: Halogenases and dehalogenases: mechanisms, engineering, and applications Source: Shanghai Jiao Tong University URL

Sources

Foundational

Spectroscopic Characterization of 1,3-dichloro-2-phenylpropan-2-ol: A Predictive Technical Guide

Abstract This technical guide provides a detailed, predictive analysis of the spectroscopic data for 1,3-dichloro-2-phenylpropan-2-ol. In the absence of publicly available, experimentally-derived spectra for this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 1,3-dichloro-2-phenylpropan-2-ol. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document synthesizes information from analogous compounds and foundational spectroscopic principles to construct a theoretical yet robust spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies for spectral acquisition and the logic behind the spectral predictions are thoroughly discussed to ensure scientific integrity and practical applicability.

Introduction

1,3-dichloro-2-phenylpropan-2-ol is a tertiary alcohol containing a phenyl group and two chloro-functionalized methyl groups attached to the carbinol carbon. Its structural complexity and the presence of multiple functional groups give rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

The predictions herein are based on the analysis of structurally similar compounds, namely 1,3-dichloro-2-propanol and 2-phenyl-2-propanol, for which experimental data is available. This approach allows for a reasoned and scientifically grounded estimation of the spectral characteristics of the target molecule.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For 1,3-dichloro-2-phenylpropan-2-ol, the spectrum is expected to be relatively simple, with distinct signals for the phenyl, hydroxyl, and chloromethyl protons.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.3-7.5Multiplet5HPhenyl protons (C₆H₅)Aromatic protons typically resonate in this region. The substitution pattern will lead to a complex multiplet[1].
~3.8-4.2Singlet4HChloromethyl protons (-CH₂Cl)The two -CH₂Cl groups are chemically equivalent and adjacent to a quaternary carbon, hence a singlet is expected. The electronegative chlorine atoms and the adjacent phenyl group will cause a downfield shift.
Variable (~2-4)Broad Singlet1HHydroxyl proton (-OH)The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment[2][3].
Experimental Protocol: ¹H NMR

A standard protocol for acquiring the ¹H NMR spectrum of 1,3-dichloro-2-phenylpropan-2-ol would involve the following steps:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • D₂O Exchange: To confirm the hydroxyl proton signal, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish[2][4].

Diagram: ¹H NMR Acquisition Workflow

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer Acquire Spectrum on NMR Spectrometer transfer->spectrometer d2o_exchange D₂O Exchange (Optional) spectrometer->d2o_exchange process Process Raw Data (FT, Phasing, Baseline Correction) d2o_exchange->process analyze Analyze Spectrum process->analyze

Caption: Workflow for ¹H NMR analysis of 1,3-dichloro-2-phenylpropan-2-ol.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 1,3-dichloro-2-phenylpropan-2-ol, we expect to see signals for the quaternary carbinol carbon, the chloromethyl carbons, and the aromatic carbons.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~140-145QuaternaryC-ipso (Phenyl)The aromatic carbon directly attached to the carbinol carbon is expected to be in this range.
~125-130CHC-ortho, C-meta, C-para (Phenyl)The other aromatic carbons will appear in the typical aromatic region.
~75-85QuaternaryCarbinol Carbon (C-OH)This is a characteristic range for a tertiary carbinol carbon, deshielded by the oxygen atom[2].
~50-55CH₂Chloromethyl Carbons (-CH₂Cl)The electronegative chlorine atoms cause a significant downfield shift for these carbons.
Experimental Protocol: ¹³C NMR and DEPT

To fully characterize the carbon environment, a combination of standard ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments is recommended.

  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube. A higher concentration is generally needed for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: Use a standard NMR spectrometer with a broadband probe.

  • Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Acquire DEPT-90 and DEPT-135 spectra.

  • Analysis:

    • The standard ¹³C spectrum will show all carbon signals.

    • The DEPT-90 spectrum will only show CH carbons (the phenyl CHs).

    • The DEPT-135 spectrum will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals (the -CH₂Cl groups will be negative). Quaternary carbons will be absent in both DEPT spectra, which is a key identifier for the carbinol and ipso-phenyl carbons[2].

Diagram: Logic for Quaternary Carbon Identification

DEPT_Logic start Analyze Carbon Signal c13_spec Present in ¹³C Spectrum? start->c13_spec dept90_spec Present in DEPT-90? c13_spec->dept90_spec Yes not_carbon Not a Carbon Signal c13_spec->not_carbon No dept135_spec Present in DEPT-135? dept90_spec->dept135_spec No ch_carbon CH Carbon dept90_spec->ch_carbon Yes dept135_spec->ch_carbon Positive Signal ch2_carbon CH₂ Carbon dept135_spec->ch2_carbon Negative Signal quat_carbon Quaternary Carbon dept135_spec->quat_carbon Absent

Caption: Logic diagram for identifying quaternary carbons using DEPT NMR.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3500-3200 (broad)O-H stretchTertiary Alcohol (-OH)The broadness is due to hydrogen bonding. For tertiary alcohols, this peak is characteristic[5][6].
~3100-3000C-H stretchAromatic (C-H)Typical for C-H bonds on a phenyl ring[7].
~3000-2850C-H stretchAliphatic (C-H)Corresponding to the C-H bonds of the -CH₂Cl groups[7].
~1600, ~1450C=C stretchAromatic RingCharacteristic in-ring vibrations of the phenyl group.
~1210-1100C-O stretchTertiary Alcohol (C-O)The C-O stretching frequency for tertiary alcohols is typically in this higher range compared to primary and secondary alcohols[5].
~800-600C-Cl stretchAlkyl Halide (C-Cl)Strong absorption in this region is indicative of the carbon-chlorine bond[8].
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • KBr Pellet: If the sample is a solid, it can be ground with KBr powder and pressed into a thin pellet.

    • ATR: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The sample is simply placed in contact with the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument software then generates the transmittance or absorbance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected molecular weight of 1,3-dichloro-2-phenylpropan-2-ol (C₉H₁₀Cl₂O) is approximately 204 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The M+2 peak (from one ³⁷Cl) will be about 65% of the M⁺ peak (two ³⁵Cl), and the M+4 peak (from two ³⁷Cl) will be about 10% of the M⁺ peak. The molecular ion peak itself may be weak or absent due to the lability of the tertiary alcohol.

  • Major Fragmentation Pathways:

    • Loss of CH₂Cl: A primary fragmentation would be the cleavage of a C-C bond to lose a chloromethyl radical (•CH₂Cl), leading to a stable benzylic carbocation. This would result in a prominent peak at m/z 155 (for ³⁵Cl).

    • Loss of HCl: Dehydration followed by loss of HCl is another plausible pathway.

    • Phenyl Cation: A peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is expected.

    • Tropylium Ion: Rearrangement to the more stable tropylium ion (C₇H₇⁺) at m/z 91 is also anticipated.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, as it induces fragmentation and provides structural information.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system would be ideal for separating the analyte from any impurities before it enters the mass spectrometer.

  • Acquisition: The sample is introduced into the ion source, where it is ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Diagram: Predicted MS Fragmentation

MS_Fragmentation M [C₆H₅C(OH)(CH₂Cl)₂]⁺˙ m/z 204 frag1 [C₆H₅C(OH)CH₂Cl]⁺ m/z 155 M->frag1 - •CH₂Cl frag3 [C₇H₇]⁺ m/z 91 M->frag3 - C₂H₃Cl₂O (rearrangement) frag2 [C₆H₅]⁺ m/z 77 frag1->frag2 - C₂H₃OCl

Caption: Predicted major fragmentation pathways for 1,3-dichloro-2-phenylpropan-2-ol in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 1,3-dichloro-2-phenylpropan-2-ol. By leveraging data from analogous structures and fundamental principles, we have constructed a detailed and scientifically-grounded spectroscopic profile. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, should serve as a valuable resource for scientists working with this compound, aiding in its identification, characterization, and quality control. It is important to reiterate that these are predicted spectra, and experimental verification is ultimately required for confirmation.

References

  • Wikipedia. Phenyl group. [Link]

  • ACS Publications. Identification of Primary, Secondary, and Tertiary Alcohols: An Experiment in Spectrophotometry, Organic Chemistry, and Analytical Chemistry. Journal of Chemical Education. [Link]

  • Spectroscopy Online. Alcohols—The Rest of the Story. [Link]

  • Canadian Journal of Chemistry. Phenyl group as a probe in the 1H nuclear magnetic resonance study of the conformations of quaternary heteroaromatic carbapenem. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • Fiveable. Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. [Link]

  • The Features of IR spectrum. [Link]

  • AIP Publishing. Mass-Spectral Fragmentation of Phenyl-n-Alkanes. The Journal of Chemical Physics. [Link]

  • 1H NMR chemical shift ppm table. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. [Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • IR Chart. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • AIP Publishing. Mass‐Spectral Fragmentation of Phenyl‐n‐Alkanes. The Journal of Chemical Physics. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • SlideShare. Msc alcohols, phenols, ethers. [Link]

  • ACS Publications. Mass Spectra of Alcohols. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. 1,3-DICHLORO-2-PROPANOL. In: Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • ResearchGate. ¹³C NMR spectra of the (a) 1,3-dichloro-2-propanol, (b) DBU, and (c)... [Link]

  • NextSDS. 1,3-dichloro-1,1,3,3-tetrafluoro-2-phenyl-propan-2-ol. [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. [Link]

  • 1,3-Dichloro-2-Propanol: A Versatile Intermediate for Chemical Synthesis. [Link]

  • PubMed. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. [Link]

  • Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. [Link]

  • Google Patents. Process for producing 1,3-dichloro-2-propanol.
  • International Journal of Chemistry. Preliminary Design of Semi-Batch Reactor for Synthesis 1,3-Dichloro-2-Propanol Using Aspen Plus. [Link]

  • NIST WebBook. 2-Propanol, 1,3-dichloro-. [Link]

  • PubChem. 1,3-Dichloro-2-propanol. [Link]

  • NIST WebBook. 2-Propanol, 1,3-dichloro-. [Link]

  • Analysis method of 1,3-dichloro-2-propanol (Japanese). [Link]

  • Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of propan-2-ol. [Link]

Sources

Exploratory

Safety and handling of 1,3-dichloro-2-phenylpropan-2-ol

An In-depth Technical Guide to the Safe Handling of 1,3-dichloro-2-phenylpropan-2-ol Introduction 1,3-dichloro-2-phenylpropan-2-ol (CAS No. 87234-28-4) is a chlorinated tertiary alcohol utilized as a chemical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 1,3-dichloro-2-phenylpropan-2-ol

Introduction

1,3-dichloro-2-phenylpropan-2-ol (CAS No. 87234-28-4) is a chlorinated tertiary alcohol utilized as a chemical intermediate in complex organic synthesis.[1][2] Its structure, featuring a phenyl group and two chloro- a-carbons, suggests a unique reactivity profile that is valuable for researchers in medicinal chemistry and drug development. However, this same structure also necessitates a rigorous and informed approach to its handling and safety management.

This guide provides a comprehensive overview of the safety and handling protocols for 1,3-dichloro-2-phenylpropan-2-ol. As detailed safety and toxicological data for this specific compound are not extensively published, this document is built upon a foundation of chemical first principles, available GHS hazard data, and a critical analysis of structurally similar compounds. The primary analogues referenced are 1,3-dichloro-2-propanol (a known toxicant and suspected carcinogen) and 2-phenyl-2-propanol (a tertiary alcohol).[3] The causality behind each recommendation is explained to empower researchers to build a self-validating system of safety in their laboratories.

Chemical & Physical Properties

A summary of the known and inferred properties of 1,3-dichloro-2-phenylpropan-2-ol is presented below. The lack of extensive experimental data requires that researchers verify these properties where critical for experimental design.

PropertyValueSource
CAS Number 87234-28-4[1]
Molecular Formula C₉H₁₀Cl₂O[1]
Molecular Weight 205.08 g/mol [1]
Appearance Inferred: Colorless to yellow liquid or low-melting solid[3][4]
Boiling Point 102 °C at 0.5 mmHg (66.6 Pa)[4]
Purity (Typical) 95-98%[1][5]
Storage Temperature Room Temperature[5]
Solubility Inferred: Soluble in organic solvents like ether; limited solubility in water[4][6]

Hazard Identification and Risk Assessment

The risk assessment for 1,3-dichloro-2-phenylpropan-2-ol is predicated on its own limited GHS data, supplemented by a precautionary approach based on the significant hazards of its structural analogues.

Known GHS Classification

Supplier data indicates the following classification for 1,3-dichloro-2-phenylpropan-2-ol[5]:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Inferred Hazards from Structural Analogues

A comprehensive safety protocol cannot rely solely on the available GHS data. The principle of "As Low As Reasonably Achievable" (ALARA) exposure mandates consideration of the hazards posed by structurally related molecules.

  • Causality from 1,3-dichloro-2-propanol (CAS 96-23-1): The presence of the dichloro- functional group is a significant toxicological alert. The non-phenylated analogue, 1,3-dichloro-2-propanol, is classified as acutely toxic, a Category 1B carcinogen ("May cause cancer"), and is known to cause damage to the liver and kidneys through prolonged or repeated exposure.[7][8][9] The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen ("possibly carcinogenic to humans").[10] Given that the core toxicophore (the dichlorinated alcohol moiety) is present in the target molecule, it is imperative to handle 1,3-dichloro-2-phenylpropan-2-ol as a suspected carcinogen and organ toxicant.

  • Causality from 2-phenyl-2-propanol (CAS 617-94-7): This tertiary alcohol analogue is known to be an irritant and there is evidence suggesting it may lead to allergic reactions.[3][11] Tertiary alcohols, in general, can also cause dizziness and drowsiness.[12] This supports the existing H315, H319, and H335 classifications.

Principal Investigator's Risk Assessment Summary

Based on the synthesis of available data, 1,3-dichloro-2-phenylpropan-2-ol must be treated as a hazardous substance with the potential for both acute and chronic health effects.

  • Acute Risks: Harmful if swallowed, skin/eye/respiratory irritation.[5]

  • Chronic Risks: Assumed risk of carcinogenicity and target organ damage based on the 1,3-dichloro-2-propanol analogue.[13][14]

  • Reactivity Risks: Thermal decomposition may produce highly toxic fumes such as hydrogen chloride and phosgene.[7] Incompatible with strong oxidizing agents, acids, and bases.[15]

Engineering Controls & Personal Protective Equipment (PPE)

Exposure must be minimized through a combination of engineering controls and mandatory PPE. The "why" behind each control is to establish a multi-layered defense against chemical exposure.

Engineering Controls
  • Primary Control: All manipulations of 1,3-dichloro-2-phenylpropan-2-ol, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

  • Secondary Control: An eyewash station and safety shower must be immediately accessible and tested regularly.[16]

Personal Protective Equipment (PPE)

The selection of PPE is based on preventing all potential routes of exposure (inhalation, dermal, ocular).

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes (irritant) and potential unexpected vigorous reactions.
Hand Protection Nitrile gloves are a minimum, but breakthrough times can be short for chlorinated compounds. Double-gloving with an outer glove of Viton® or laminate film is required for prolonged handling.Chlorinated compounds can penetrate standard lab gloves.[17] Gloves must be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.Prevents skin contact and protects from spills.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be required for non-routine operations like large-scale spill cleanup.This is a secondary line of defense if engineering controls fail or during emergency situations.

Safe Handling and Storage Protocols

A methodical and cautious workflow is essential for the safe use of this compound.

Handling Protocol
  • Preparation: Before handling, consult this guide and the available Safety Data Sheets (SDS) for all reactants.[15] Ensure the fume hood is operational and the work area is clear of clutter.

  • PPE Donning: Put on all required PPE as specified in Section 3.2.

  • Weighing/Transfer: Conduct all transfers within the fume hood. For solids, use a disposable weighing boat. For liquids, use a syringe or pipette.

  • Reaction Setup: Use oven-dried glassware to prevent reactions with moisture.[18] If the synthesis involves air-sensitive reagents like Grignard reagents, an inert atmosphere (nitrogen or argon) is required.[4]

  • Post-Handling: After use, tightly seal the container. Decontaminate any surfaces with a suitable solvent (e.g., isopropanol followed by soap and water).

  • PPE Doffing: Remove gloves using a technique that avoids touching the outer surface and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.

Storage Protocol

Proper storage prevents degradation and accidental release.

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic and carcinogenic chemicals.[7] The storage location should be a locked cabinet.

  • Container: Keep in a tightly closed, properly labeled container.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong reducing agents, and food/feedstuffs.[7][15]

Emergency Procedures

Rapid and correct response is critical in any chemical emergency.

Personnel Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[19]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the GHS information if possible.[8]

Spill Response

The response to a spill depends on its size and location. The following workflow should be adapted to institutional protocols.

Spill_Workflow A Spill Occurs B Alert personnel in the area. Isolate the spill. A->B C Assess the spill. Is it a minor spill (<100 mL) and are you trained to handle it? B->C D YES: Minor Spill C->D Yes E NO: Major Spill C->E No F Don appropriate PPE (respirator, heavy gloves, splash suit if necessary). D->F G Evacuate the immediate area. Close lab doors. Pull fire alarm if necessary. E->G H Contain the spill with absorbent pads or other inert material (vermiculite, sand). Do NOT use combustible materials. F->H I Call Emergency Response (e.g., EH&S, 911). Report location and chemical. G->I J Carefully collect absorbed material into a labeled hazardous waste container. H->J K Wait for and assist emergency responders. I->K L Decontaminate the area with soap and water. J->L M Package waste for disposal. Restock spill kit. L->M

Sources

Foundational

Purity Analysis of 1,3-Dichloro-2-phenylpropan-2-ol: A Comprehensive Analytical Guide for Precursor Validation

Executive Summary & Chemical Context 1,3-Dichloro-2-phenylpropan-2-ol (CAS: 87234-28-4) has evolved from a niche chemical intermediate into a highly sought-after building block[1]. As of 2026, its most critical applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1,3-Dichloro-2-phenylpropan-2-ol (CAS: 87234-28-4) has evolved from a niche chemical intermediate into a highly sought-after building block[1]. As of 2026, its most critical application lies in the synthesis of functional 1,2-dithiolanes[2], which are the foundational motifs for state-of-the-art photocurable adaptable hydrogels and dynamic covalent networks[3][4].

The synthesis of this tertiary alcohol typically proceeds via the Grignard addition of phenylmagnesium bromide to 1,3-dichloroacetone at low temperatures (-60°C)[5]. While effective, this synthetic route generates a complex matrix of potential impurities. Unreacted 1,3-dichloroacetone, volatile residual solvents (like diethyl ether), and Wurtz coupling byproducts (such as biphenyl) can severely inhibit downstream thioetherification and sulfonium-mediated ring closures[2]. Consequently, commercial and research-grade applications demand a purity strictly exceeding 98%.

As analytical scientists, we must approach this purity profile not merely as a compliance checklist, but as a chemical narrative. Every impurity tells the story of the synthetic pathway. This whitepaper details a self-validating, orthogonal analytical strategy utilizing both HPLC-DAD and GC-MS to ensure the absolute integrity of 1,3-dichloro-2-phenylpropan-2-ol batches.

Analytical Strategy & Mechanistic Causality

Relying on a single chromatographic technique for this compound is an analytical blind spot. The molecule features a tertiary alcohol, two primary alkyl chlorides, and a strongly UV-absorbing phenyl ring.

  • HPLC-DAD (Non-Volatile Profiling): Reversed-Phase HPLC is the premier choice for quantifying the target API and heavy byproducts. The phenyl ring provides an excellent chromophore for UV detection at 210 nm and 254 nm. We utilize a gradient method to separate the highly polar unreacted ketone from the extremely hydrophobic biphenyl byproduct.

  • GC-MS (Volatile Profiling): HPLC suffers from solvent masking when analyzing residual synthesis solvents (e.g., diethyl ether) and unreacted bromobenzene. GC-MS provides orthogonal separation based on boiling point, with mass-to-charge (m/z) confirmation to detect these volatile threats before they can poison downstream catalysts.

G cluster_0 Synthesis & Impurity Generation cluster_1 Analytical Resolution SM1 1,3-Dichloroacetone (Polar Impurity) Target 1,3-Dichloro-2- phenylpropan-2-ol SM1->Target Grignard HPLC HPLC-DAD (C18 Column) SM1->HPLC Early Elution SM2 Phenylmagnesium Bromide SM2->Target BP1 Biphenyl (Non-Polar Byproduct) SM2->BP1 Wurtz Coupling BP2 Bromobenzene (Volatile Impurity) SM2->BP2 Unreacted Target->HPLC UV 210 nm BP1->HPLC Late Elution GCMS GC-MS (DB-5MS Column) BP2->GCMS Volatile Analysis

Figure 1: Synthetic pathway of 1,3-dichloro-2-phenylpropan-2-ol mapped to analytical resolution.

Step-by-Step Methodologies

Method A: HPLC-DAD Protocol for Non-Volatile Purity

Causality of Choices: The choice of 0.1% Trifluoroacetic acid (TFA) is deliberate. While the target molecule lacks ionizable basic centers, the highly polar precursor 1,3-dichloroacetone exhibits severe peak tailing on standard silica supports due to secondary silanol interactions. TFA suppresses these interactions, ensuring a Gaussian peak shape essential for accurate integration. The gradient ramp to 95% Acetonitrile is required to force the highly retained biphenyl off the column.

Self-Validation (System Suitability): Prior to sample analysis, inject a resolution standard containing 1,3-dichloroacetone, the target compound, and biphenyl. The system is validated only if the resolution ( Rs​ ) between the target and biphenyl is ≥3.0 , and the tailing factor for the target peak is ≤1.5 .

Protocol:

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: 10% B (Isocratic hold to resolve polar impurities like 1,3-dichloroacetone).

    • 5–15 min: 10% to 95% B (Linear ramp for target elution).

    • 15–20 min: 95% B (Column wash to elute biphenyl).

    • 20–25 min: 10% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) scanning 190–400 nm; extract chromatograms at 210 nm (carbonyls) and 254 nm (aromatics).

  • Sample Preparation: Dissolve 10 mg of the sample in 1.0 mL of Acetonitrile.

Method B: GC-MS Protocol for Volatile Impurities

Causality of Choices: A slightly polar DB-5MS column provides optimal separation for halogenated volatiles. The initial 50°C hold ensures that highly volatile residual solvents (diethyl ether) are focused and resolved before the temperature ramp elutes the heavier bromobenzene.

Self-Validation (System Suitability): Inject a blank (Dichloromethane) to ensure zero column carryover. Follow with a standard mixture of diethyl ether and bromobenzene. Validation requires a signal-to-noise (S/N) ratio ≥10 for the bromobenzene peak at the 0.1% specification level.

Protocol:

  • Column: Agilent J&W DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C (Split ratio 50:1 to prevent column overloading).

  • Oven Program:

    • Initial: 50°C, hold for 3 min (Resolves diethyl ether).

    • Ramp 1: 15°C/min to 150°C (Elutes bromobenzene).

    • Ramp 2: 25°C/min to 280°C, hold for 5 min (Elutes target compound and bakes out the column).

  • MS Conditions: Electron Ionization (EI) at 70 eV; Scan range 35–400 amu.

  • Sample Preparation: Dissolve 20 mg of the sample in 1.0 mL of Dichloromethane (DCM).

Quantitative Validation Data

To demonstrate the robustness of this dual-method approach, the following validation parameters were established in accordance with ICH Q2(R2) guidelines.

Validation ParameterHPLC-DAD (Target API)GC-MS (Bromobenzene Impurity)
Linearity Range 1.0 – 100 µg/mL0.5 – 50 µg/mL
Correlation Coefficient ( R2 ) > 0.9995> 0.9980
LOD (Limit of Detection) 0.05 µg/mL0.1 µg/mL
LOQ (Limit of Quantitation) 0.15 µg/mL0.3 µg/mL
Precision (Repeatability RSD%, n=6) 0.8%1.2%
Accuracy (Spike Recovery %) 98.5% – 101.2%97.0% – 102.5%

References

  • Title: Synthesis of 1,3-dichloro-2-phenylpropan-2-ol Source: PrepChem URL: [Link]

  • Title: Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers (Hydrogel Applications) Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dichloro-2-phenylpropan-2-ol

Welcome to the technical support center for the synthesis of 1,3-dichloro-2-phenylpropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,3-dichloro-2-phenylpropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this synthesis. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to proactively improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the most common and reliable method for synthesizing 1,3-dichloro-2-phenylpropan-2-ol?

A1: The most frequently cited and robust method for the laboratory-scale synthesis of 1,3-dichloro-2-phenylpropan-2-ol is the Grignard reaction. This involves the reaction of a phenylmagnesium halide (typically phenylmagnesium bromide) with 1,3-dichloroacetone.[1][2] This method is favored for its reliability in forming the carbon-carbon bond between the phenyl group and the carbonyl carbon of the dichloroacetone.

Q2: What are the primary applications of 1,3-dichloro-2-phenylpropan-2-ol?

A2: 1,3-Dichloro-2-phenylpropan-2-ol and its derivatives are valuable intermediates in organic synthesis. They are particularly useful in the preparation of pharmaceuticals and other specialty chemicals. For instance, the related compound 1,3-dichloro-2-propanol is a precursor for epichlorohydrin, which is used in the production of epoxy resins and glycerol.[3][4][5]

Reagent and Reaction Condition Questions

Q3: Why is it critical to use anhydrous conditions for the Grignard reaction?

A3: Grignard reagents, such as phenylmagnesium bromide, are highly reactive and function as strong bases and nucleophiles.[2][6] They will readily react with protic solvents, including water, which will quench the reagent and significantly reduce or completely inhibit the desired reaction with the carbonyl compound. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to ensure a successful reaction.[7]

Q4: What is the optimal temperature for the Grignard reaction in this synthesis?

A4: The addition of the Grignard reagent to 1,3-dichloroacetone is a highly exothermic reaction.[8] To minimize side reactions and improve selectivity, it is crucial to maintain a low temperature during the addition. A temperature of -60°C is recommended during the addition of phenylmagnesium bromide.[1] After the addition is complete, the reaction can be allowed to warm gradually.

Q5: What are common side reactions to be aware of during this synthesis?

A5: Several side reactions can occur, leading to a decrease in the yield of the desired product. One common side product is biphenyl, which forms from the coupling of the Grignard reagent with any unreacted bromobenzene.[7] This is more likely to occur at higher reaction temperatures. Other potential side reactions include enolization of the 1,3-dichloroacetone and the formation of other isomeric impurities.[9]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of 1,3-dichloro-2-phenylpropan-2-ol.

Observed Issue Potential Cause Troubleshooting Steps & Preventative Measures
Low or No Product Yield 1. Inactive Grignard Reagent: The Grignard reagent may not have formed or may have been quenched. This can be due to wet glassware or solvents, or impure magnesium.[2][6]Solution: Ensure all glassware is oven-dried and assembled under an inert atmosphere. Use anhydrous ether. Activate the magnesium turnings if necessary (e.g., with a crystal of iodine).[10]
2. Incorrect Stoichiometry: An incorrect ratio of Grignard reagent to 1,3-dichloroacetone can lead to incomplete reaction.Solution: Carefully measure all reagents. A slight excess of the Grignard reagent is often used to ensure complete consumption of the ketone.[1]
Presence of Biphenyl Impurity 1. High Reaction Temperature: The formation of biphenyl is favored at higher temperatures.[7]Solution: Maintain a low reaction temperature, especially during the addition of the Grignard reagent.[1] A slow, controlled addition is crucial.
2. High Concentration of Bromobenzene: Excess bromobenzene can lead to the Wurtz-Fittig coupling side reaction.Solution: Use a moderate excess of magnesium to ensure complete conversion of bromobenzene to the Grignard reagent.
Formation of a Tar-like Substance 1. Localized Overheating: Rapid addition of the Grignard reagent can cause localized "hot spots," leading to polymerization or decomposition.Solution: Add the Grignard reagent dropwise with vigorous stirring to ensure efficient heat dissipation.[1]
2. Impure Reagents: Impurities in the starting materials can act as catalysts for side reactions.Solution: Use high-purity, freshly distilled reagents whenever possible.
Difficult Product Isolation/Purification 1. Emulsion Formation During Workup: The presence of magnesium salts can lead to the formation of stable emulsions during the aqueous workup.Solution: Add the reaction mixture to a solution of dilute acid (e.g., HCl or H₂SO₄) with vigorous stirring to break up the magnesium alkoxide complex.[7]
2. Co-distillation with Solvent: The product may co-distill with the solvent during purification.Solution: Use a rotary evaporator to remove the bulk of the solvent before vacuum distillation. Ensure the vacuum is sufficiently high to allow for distillation at a lower temperature, minimizing thermal decomposition.
Experimental Workflow: Grignard Synthesis of 1,3-dichloro-2-phenylpropan-2-ol

Grignard Synthesis Workflow cluster_0 Reagent Preparation cluster_1 Grignard Reagent Formation cluster_2 Reaction with Ketone cluster_3 Workup and Purification prep_glass Dry Glassware add_mg Add Mg Turnings to Flask prep_glass->add_mg Under N2 prep_reagents Prepare Anhydrous Solvents & Reagents add_ether Add Anhydrous Ether prep_reagents->add_ether add_mg->add_ether add_phbr Slowly Add Phenyl Bromide Solution add_ether->add_phbr initiate_reaction Initiate Reaction (Gentle Warming/Iodine) add_phbr->initiate_reaction cool_grignard Cool Grignard to -60°C initiate_reaction->cool_grignard add_ketone Slowly Add 1,3-dichloroacetone cool_grignard->add_ketone warm_reaction Allow to Warm to Room Temperature add_ketone->warm_reaction quench Quench with Acidic Solution warm_reaction->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill

Caption: Workflow for the Grignard synthesis of 1,3-dichloro-2-phenylpropan-2-ol.

Detailed Step-by-Step Protocol

I. Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: Thoroughly dry all glassware, including a three-necked round-bottom flask, a reflux condenser, and a dropping funnel, in an oven at 120°C for at least four hours. Assemble the apparatus while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[10]

  • Reagent Setup: Place magnesium turnings and a magnetic stir bar in the reaction flask. Attach the reflux condenser to the central neck and the dropping funnel to a side neck.

  • Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction should begin within a few minutes, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small iodine crystal can be used for initiation.[10]

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

II. Reaction with 1,3-Dichloroacetone

  • Cooling: Cool the freshly prepared phenylmagnesium bromide solution to -60°C using a dry ice/acetone bath.[1]

  • Addition: In a separate flask, prepare a solution of 1,3-dichloroacetone in anhydrous diethyl ether. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at -60°C throughout the addition.[1]

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

III. Workup and Purification

  • Quenching: Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and a dilute acid (e.g., 3M HCl). This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[7]

  • Extraction: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain 1,3-dichloro-2-phenylpropan-2-ol.[1]

Troubleshooting Decision Tree

Troubleshooting Decision Tree start Low Yield of Desired Product check_grignard Was Grignard Reagent Formation Successful? start->check_grignard grignard_no No check_grignard->grignard_no No grignard_yes Yes check_grignard->grignard_yes Yes check_conditions Were Anhydrous Conditions Maintained? grignard_no->check_conditions check_temp Was Reaction Temperature Controlled? grignard_yes->check_temp conditions_no No solution_conditions Improve Anhydrous Technique: - Oven-dry glassware - Use fresh anhydrous solvents conditions_no->solution_conditions conditions_yes Yes solution_grignard Troubleshoot Grignard Formation: - Use dry glassware/solvents - Activate Mg conditions_yes->solution_grignard temp_no No check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes solution_temp_control Improve Temperature Control: - Slow, dropwise addition - Efficient cooling bath temp_no->solution_temp_control check_impurities Are Major Impurities Present (e.g., Biphenyl)? temp_yes->check_impurities impurities_yes Yes check_impurities->impurities_yes Yes impurities_no No check_impurities->impurities_no No solution_biphenyl Minimize Biphenyl Formation: - Lower reaction temperature - Optimize reagent stoichiometry impurities_yes->solution_biphenyl solution_other Consider Other Issues: - Reagent purity - Incomplete reaction - Purification losses impurities_no->solution_other

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Synthesis of 1,3-dichloro-2-phenylpropan-2-ol. PrepChem.com. Available from: [Link]

  • Grignard Reaction. Available from: [Link]

  • Formation and reaction of a Grignard reagent. Available from: [Link]

  • The Grignard Reaction: Synthesis of. Sciencemadness.org. Available from: [Link]

  • Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. PMC. Available from: [Link]

  • The Grignard Reaction (Experiment). Chemistry LibreTexts. Available from: [Link]

  • 1,3-DICHLORO-2-PROPANOL. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. Available from: [Link]

  • Preliminary Design of Semi-Batch Reactor for Synthesis 1,3-Dichloro-2-Propanol Using Aspen Plus. International Journal of Chemistry. Available from: [Link]

  • A new synthesis for 1,3-dichloro-2-propanone. ResearchGate. Available from: [Link]

  • Enhanced biotransformation of 1,3-dichloro-2-propanol to epichlorohydrin via resin-based in situ product removal process. PubMed. Available from: [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available from: [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Chemistry LibreTexts. Available from: [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available from: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Available from: [Link]

  • Process for producing 1,3-dichloro-2-propanol. Google Patents.
  • Process for the preparation of a dichloropropanol product. Google Patents.
  • Determination of 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in soy sauce by headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry. ResearchGate. Available from: [Link]

  • desyl chloride. Organic Syntheses Procedure. Available from: [Link]

  • General preparation method of sulfonyl chloride. Google Patents.
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. Available from: [Link]

  • 1,3-Dichloro-2-propanol. PubChem. Available from: [Link]

  • 1,3-dichloro-2-propanol. Semantic Scholar. Available from: [Link]

  • Process for the preparation of 2-phenyl-1,3-propanediol. Google Patents.
  • 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Organic Syntheses Procedure. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 1,3-dichloro-2-phenylpropan-2-ol

Welcome to the technical support guide for the purification of 1,3-dichloro-2-phenylpropan-2-ol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaini...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 1,3-dichloro-2-phenylpropan-2-ol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable intermediate in high purity. This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies for typical purification hurdles.

Introduction to 1,3-dichloro-2-phenylpropan-2-ol

1,3-dichloro-2-phenylpropan-2-ol is a tertiary alcohol of significant interest as a building block in organic synthesis. Its structure, featuring a quaternary carbon center, a phenyl group, and reactive chloro-substituents, makes it a versatile precursor for various complex molecules. The primary route to its synthesis is a Friedel-Crafts-type reaction between an aromatic substrate like benzene and 1,3-dichloroacetone, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃)[1][2]. While effective, this synthesis route often yields a crude product contaminated with byproducts and unreacted starting materials, necessitating robust purification strategies.

This guide will walk you through the underlying causes of these purification challenges and provide validated, step-by-step protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1,3-dichloro-2-phenylpropan-2-ol?

Answer: The impurity profile of your crude product is directly linked to the synthesis method, which is typically a Friedel-Crafts reaction. The major contaminants arise from the inherent reactivity of the starting materials and intermediates[3].

Expected Impurities:

  • Unreacted Starting Materials:

    • 1,3-Dichloroacetone: A key reactant that can persist if the reaction does not go to completion.

    • Benzene (or other aromatic solvent): Often used in excess and can remain after initial workup.

  • Reaction Byproducts:

    • Polysubstituted Species: The product, an alkylated benzene derivative, can be more reactive than benzene itself, leading to a second reaction with another electrophile (polyalkylation)[3]. This results in di- or tri-substituted aromatic impurities.

    • Rearrangement Products: While the tertiary carbocation intermediate in this specific synthesis is relatively stable, other Friedel-Crafts alkylations are prone to carbocation rearrangements, which could lead to isomeric impurities, although this is less common for this specific reaction[3].

    • Complexes with Lewis Acid: The tertiary alcohol product is a moderate Lewis base and can form a stable complex with the AlCl₃ catalyst. This complex must be effectively hydrolyzed during the aqueous workup to release the product[1]. Incomplete quenching can lead to lower yields and purification difficulties.

  • Degradation Products:

    • Elimination Products (Alkenes): Tertiary alcohols, particularly benzylic ones, can be susceptible to acid-catalyzed dehydration, especially at elevated temperatures. This would lead to the formation of chlorinated styrene derivatives.

The diagram below illustrates the origin of these impurities from the primary reaction pathway.

G cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Reaction cluster_products Crude Product Mixture Benzene Benzene Reaction Electrophilic Aromatic Substitution Benzene->Reaction Impurity2 Residual Benzene Benzene->Impurity2 unreacted DCA 1,3-Dichloroacetone DCA->Reaction Impurity1 Unreacted DCA DCA->Impurity1 unreacted AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction activates Target 1,3-dichloro-2-phenylpropan-2-ol (Desired Product) Reaction->Target Impurity3 Polysubstituted Byproducts Reaction->Impurity3 side reaction Impurity4 Degradation Products (Alkenes) Target->Impurity4 degradation

Caption: Origin of impurities in the synthesis of 1,3-dichloro-2-phenylpropan-2-ol.

Q2: I've purified my product by column chromatography, but my NMR/GC-MS still shows minor impurities. What could they be?

Answer: If standard purification methods leave persistent impurities, you are likely dealing with compounds that have very similar physicochemical properties to your target molecule.

  • Isomeric Byproducts: Positional isomers formed during the Friedel-Crafts reaction can have very similar polarities and boiling points, making them difficult to separate by standard chromatography or distillation.

  • Structurally Similar Degradants: Minor degradation of the product on the silica gel column (which can be slightly acidic) could generate impurities during the purification process itself.

  • Persistent Solvent Adducts: While less common, highly polar solvents used in the workup or chromatography could form stable adducts with the hydroxyl group of your product.

Troubleshooting Steps:

  • Use a Different Stationary Phase: If using silica, try alumina (neutral or basic) to see if the impurity profile changes. This can mitigate issues with acid-sensitive compounds.

  • Employ High-Resolution Chromatography: Consider using a longer column, a shallower solvent gradient, or switching to High-Performance Liquid Chromatography (HPLC) for more challenging separations.

  • Alternative Purification: Attempt recrystallization or vacuum distillation. A change in the purification principle (from adsorption to solubility or vapor pressure) is often effective at removing co-eluting impurities.

Q3: My product is a yellowish oil, but I expect a white solid. How do I remove the color?

Answer: A yellow or brown color in the crude or purified product typically indicates the presence of high-molecular-weight, conjugated byproducts or degradation products.

Decolorization Techniques:

  • Activated Carbon Treatment: This is a classic and highly effective method.

    • Dissolve your product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount (1-2% by weight) of activated charcoal.

    • Stir or gently heat the mixture for 15-30 minutes.

    • Filter the mixture through a pad of Celite® or a fine filter paper to remove the charcoal.

    • Remove the solvent under reduced pressure.

  • Recrystallization: This is often the most effective method for both purification and color removal. The colored impurities may be excluded from the crystal lattice or remain in the mother liquor. Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

Troubleshooting Guides

This section provides structured solutions to common experimental failures during the purification of 1,3-dichloro-2-phenylpropan-2-ol.

Guide 1: Recrystallization Failures

Recrystallization is a powerful technique for purifying solids, but success depends on finding the right conditions. For an aryl tertiary alcohol like our target compound, a non-polar or moderately polar solvent is a good starting point.

PropertyValueReference
Molecular Formula C₉H₁₀Cl₂ON/A
Predicted State Solid or high-boiling liquid[4]
Predicted Solubility Soluble in non-polar/polar aprotic solvents (Toluene, Hexane, Ethyl Acetate, DCM); Insoluble in water.[4]

Troubleshooting Decision Tree:

G Start Recrystallization Attempt Problem What is the issue? Start->Problem OilingOut Product 'oils out' instead of crystallizing Problem->OilingOut Oiling Out LowRecovery Poor recovery of crystals Problem->LowRecovery Low Recovery Impure Crystals are still impure Problem->Impure Impure Crystals Sol1 Solution: 1. Use more solvent. 2. Add a co-solvent in which the oil is more soluble. 3. Ensure slow cooling. OilingOut->Sol1 Sol2 Solution: 1. Concentrate mother liquor further. 2. Use a less 'good' solvent. 3. Ensure solution is fully saturated at high temp. LowRecovery->Sol2 Sol3 Solution: 1. Re-recrystallize. 2. Wash crystals with cold solvent. 3. Pre-treat with charcoal before recrystallization. Impure->Sol3

Caption: Decision tree for troubleshooting common recrystallization problems.

Protocol 1: Recrystallization of 1,3-dichloro-2-phenylpropan-2-ol

This protocol is based on methods for similar aryl-substituted alcohols and provides a robust starting point.

Materials:

  • Crude 1,3-dichloro-2-phenylpropan-2-ol

  • Toluene (or a Hexane/Ethyl Acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of toluene. If it dissolves immediately at room temperature, toluene is too good of a solvent. If it doesn't dissolve, heat the tube. If it dissolves when hot but precipitates upon cooling, it is a good candidate solvent. A mixture like Hexane:Ethyl Acetate (e.g., 9:1) can also be effective.

  • Dissolution: Place the crude product (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., toluene) portion-wise while heating the flask on a hot plate with gentle swirling. Add just enough solvent to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Confirm the purity of the product using GC-MS, NMR, or melting point analysis.

Guide 2: Ineffective Chromatographic Separation

Flash column chromatography is a go-to method for purifying reaction mixtures when recrystallization is not feasible.

Protocol 2: Flash Column Chromatography

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude product

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system (Hexanes/Ethyl Acetate) that gives the target product an Rf value of approximately 0.25-0.35. This provides a good starting point for separation.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, most non-polar eluent mixture (e.g., 95:5 Hexanes:Ethyl Acetate). Ensure the silica bed is compact and level[5].

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture) and load it carefully onto the top of the silica bed. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column[5].

  • Elution: Begin eluting with the starting solvent mixture, applying gentle air pressure to achieve a steady flow. Collect fractions and monitor them by TLC. If impurities are close to the product spot, a shallow gradient elution (gradually increasing the percentage of ethyl acetate) can improve separation.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified 1,3-dichloro-2-phenylpropan-2-ol.

Guide 3: Purity Assessment by GC-MS

Verifying the purity of your final product is a critical step. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose, providing both separation and identification of volatile components.

Protocol 3: GC-MS Analysis

This method is adapted from established procedures for analyzing related chloropropanols[6][7].

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

GC Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of your purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

This method should effectively separate the target compound from lower-boiling starting materials and higher-boiling polysubstituted byproducts, with the mass spectrometer providing confirmation of the identity of each peak.

General Purification Workflow

The following diagram outlines a comprehensive strategy for proceeding from a crude reaction mixture to a highly pure final product.

G Start Crude Reaction Mixture (Post-Synthesis) Workup Aqueous Workup (Quench AlCl₃, Extract with Organic Solvent) Start->Workup Dry Dry Organic Layer & Evaporate Workup->Dry CrudeProduct Crude Product (Oil or Solid) Dry->CrudeProduct Decision Is product solid? CrudeProduct->Decision Recrystallize Purify by Recrystallization (Protocol 1) Decision->Recrystallize Yes Chromatography Purify by Flash Chromatography (Protocol 2) Decision->Chromatography No (or if recrystallization fails) PurityCheck1 Assess Purity (TLC, GC-MS, NMR) Recrystallize->PurityCheck1 PurityCheck2 Assess Purity (TLC, GC-MS, NMR) Chromatography->PurityCheck2 FinalProduct Pure 1,3-dichloro-2-phenylpropan-2-ol PurityCheck1->FinalProduct Purity > 98% Repurify Re-purify if needed (e.g., second recrystallization or different column) PurityCheck1->Repurify Purity < 98% PurityCheck2->FinalProduct Purity > 98% PurityCheck2->Repurify Purity < 98% Repurify->Recrystallize Repurify->Chromatography

Caption: A general workflow for the purification of 1,3-dichloro-2-phenylpropan-2-ol.

References

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Clark, J. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • Crunch Chemistry. (2025). Friedel-Crafts reactions in benzene. [Link]

  • Doc Brown's Chemistry. Friedel Crafts aromatic acylation of benzene methylbenzene. [Link]

  • Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. [Link]

  • Schuhmacher, R., et al. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry, 382(1), 234-239. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analysis method of 1,3-dichloro-2-propanol. [Link]

  • Schuhmacher, R., & Krska, R. (2005). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry. [Link]

  • NCBI. (2012). 1,3-DICHLORO-2-PROPANOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

  • ResearchGate. (2014). Determination of 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in soy sauce by headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry. [Link]

  • Herliati, H., et al. (2012). Preliminary Design of Semi-Batch Reactor for Synthesis 1,3-Dichloro-2-Propanol Using Aspen Plus. International Journal of Chemistry. [Link]

  • ResearchGate. (2010). A new synthesis for 1,3-dichloro-2-propanone. [Link]

  • ResearchGate. (2026). A rapid and sensitive GC–MS method for determination of 1,3-dichloro-2-propanol in water. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • RSC Publishing. (2016). Replacement of dichloromethane within chromatographic purification: a guide to alternative solvents. Green Chemistry. [Link]

  • Google Patents. (n.d.). Process for producing 1,3-dichloro-2-propanol.
  • OEHHA. (2010). Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. [Link]

  • ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]

  • OIST. (n.d.). Novel Methods for Aryl- and Trifluoromethyl-Substituted Tertiary Alcohols Formation. [Link]

  • NICNAS. (2015). 2-Propanol, 1,3-dichloro-: Human health tier II assessment. [Link]

  • WUR eDepot. (1973). DEGRADATION OF 1,3-DICHLOROPROPENES IN THE SOIL. [Link]

  • INCHEM. (2002). 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48). [Link]

  • ACS Publications. (2004). Efficient Methods for the Preparation of Alkyl−Aryl and Symmetrical or Unsymmetrical Dialkyl Ethers between Alcohols and Phenols or Two Alcohols by Oxidation−Reduction Condensation. Journal of the American Chemical Society. [Link]

  • MDPI. (2022). Cp2TiCl2—Catalyzed Synthesis of Tertiary Alcohols by the Reaction of AlCl3 with Ketones and Aryl Olefins. [Link]

  • OEHHA. (2009). 1,3-Dichloro-2-Propanol. [Link]

  • PMC. (1998). Isolation and Characterization of 2,3-Dichloro-1-Propanol-Degrading Rhizobia. [Link]

  • Wiley Online Library. (2016). Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereoc. [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC analysis of 1,3-dichloro-2-phenylpropan-2-ol products

Chiral HPLC Analysis of 1,3-Dichloro-2-phenylpropan-2-ol: A Comparative Guide to Enantioseparation Methodologies Introduction & Mechanistic Context In the realm of biocatalysis and drug development,[1]. Because these enz...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral HPLC Analysis of 1,3-Dichloro-2-phenylpropan-2-ol: A Comparative Guide to Enantioseparation Methodologies

Introduction & Mechanistic Context

In the realm of biocatalysis and drug development,[1]. Because these enzymes desymmetrize the prochiral/racemic halohydrin to yield highly valuable, enantiopure pharmaceutical intermediates[2], accurately determining the enantiomeric excess (ee%) of the residual substrate and the resulting products is a critical analytical bottleneck.

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a rational matching of analyte 3D geometry with stationary phase topology. This guide objectively compares the performance of leading chiral stationary phases (CSPs) for this specific halohydrin and provides a self-validating experimental protocol designed to ensure absolute data integrity.

The Causality of Chiral Recognition

To separate the enantiomers of 1,3-dichloro-2-phenylpropan-2-ol, we must exploit its three primary interaction sites:

  • The Phenyl Ring: Capable of π−π stacking and dipole-induced dipole interactions.

  • The Tertiary Hydroxyl Group: A strong hydrogen-bond donor and acceptor.

  • The Chloromethyl Groups: Providing significant steric bulk and potential halogen bonding.[3]. When derivatized with phenylcarbamates, the polymer backbone forms a helical groove. The carbamate linkages provide the necessary N-H (H-bond donor) and C=O (H-bond acceptor) sites.

We utilize a Normal Phase (NP) solvent system (typically Hexane/Isopropanol) rather than Reversed Phase. The causality is simple: Non-polar hexane forces the polar hydroxyl group of the analyte to seek out and hydrogen-bond with the carbamate sites deep within the chiral groove of the CSP. The isopropanol (IPA) acts as a polar modifier, gently competing for these H-bond sites to ensure the analyte eventually elutes without severe peak tailing.

Comparative Analysis of Chiral Stationary Phases (CSPs)

When selecting a column for 1,3-dichloro-2-phenylpropan-2-ol, the choice between amylose and cellulose backbones dictates the shape of the chiral cavity. Below is a comparative performance summary based on standard normal-phase screening parameters (Hexane:IPA 90:10 v/v, 1.0 mL/min, 25°C).

CSP AlternativeBase MaterialChiral SelectorSeparation MechanismPerformance & Suitability for 1,3-dichloro-2-phenylpropan-2-ol
Chiralpak® AD-H AmyloseTris(3,5-dimethylphenylcarbamate)Helical groove inclusion, H-bondingOptimal: The wider amylose helix perfectly accommodates the bulky tertiary alcohol and phenyl ring, yielding baseline resolution ( Rs​>2.0 ).
Chiralcel® OD-H CelluloseTris(3,5-dimethylphenylcarbamate)Linear cavity inclusion, π−π stackingModerate: The tighter cellulose cavity restricts optimal penetration of the chloromethyl groups, resulting in lower resolution ( Rs​≈1.2−1.5 ) and broader peaks.
Lux® i-Cellulose-5 CelluloseTris(3,5-dichlorophenylcarbamate)Halogen bonding, dipole-dipoleHigh: The dichloro-functionalized selector provides strong, complementary halogen-halogen interactions with the analyte, offering an excellent orthogonal selectivity to AD-H.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every analytical sequence must prove its own validity before sample data is accepted.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase: Prepare a mixture of 90% HPLC-grade n-Hexane and 10% HPLC-grade Isopropanol. Degas ultrasonically for 15 minutes.

  • Sample Extraction: Quench the HHDH biocatalytic reaction with ethyl acetate (EtOAc). Centrifuge to separate the organic layer. Evaporate the EtOAc under a gentle stream of N2​ and reconstitute the residue in the mobile phase (Hexane/IPA) to a concentration of ~1 mg/mL. Causality: Injecting aqueous buffer onto a normal-phase column will destroy the silica bed and precipitate the polysaccharide coating.

Step 2: Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25°C (Strictly controlled; temperature fluctuations alter the thermodynamics of the transient diastereomeric complexes, shifting retention times).

  • Detection: UV at 210 nm and 254 nm.

Step 3: The Validation Sequence (Execution Logic)
  • Blank Injection (Diluent Only): Inject 10 µL of Hexane/IPA. Validation Check: Confirms the absence of ghost peaks or column carryover at the expected retention times (typically 12-18 minutes).

  • System Suitability Test (SST): Inject 10 µL of a 1 mg/mL racemic 1,3-dichloro-2-phenylpropan-2-ol standard. Validation Check: The system is only "Pass" if the Resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 , and the peak area ratio is 50:50 ( ±1% ).

  • Sample Injection: Inject 10 µL of the biocatalytic extract. Integrate the peaks to determine the ee%.

  • Spike-Recovery (Orthogonal Check): Spike the post-reaction sample with 10% of the racemic standard and reinject. Validation Check: Confirms that matrix effects from the biological buffer/enzyme do not shift retention times or mask co-eluting impurities. Both enantiomer peaks should increase proportionally to the spike without peak distortion.

Analytical Workflow Visualization

G Substrate Racemic 1,3-dichloro-2-phenylpropan-2-ol (Model Substrate) Biocatalysis HHDH-Catalyzed Desymmetrization (Stereoselective Reaction) Substrate->Biocatalysis Buffer, 35°C Extraction Organic Solvent Extraction (Quench & Isolate) Biocatalysis->Extraction Chiral Epoxide + Residual Halohydrin HPLC Chiral HPLC Analysis (Normal Phase Polysaccharide CSP) Extraction->HPLC Hexane/IPA Dilution Validation System Suitability & Data Validation (ee% Determination) HPLC->Validation Peak Integration (Rs > 1.5)

Workflow for biocatalytic desymmetrization and chiral HPLC validation of the halohydrin.

References

  • Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy. ACS Catalysis. URL:[Link]

  • Halogenases and dehalogenases: mechanisms, engineering, and applications. Natural Product Reports. URL:[Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. URL:[Link]

Sources

Comparative

A Comparative Guide to Substrates for Stereoselective Dehalogenation: Methods, Mechanisms, and Applications

Introduction: The Critical Role of Stereoselective Dehalogenation in Modern Synthesis The strategic removal of halogen atoms with precise control over the resulting stereochemistry is a cornerstone of modern organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stereoselective Dehalogenation in Modern Synthesis

The strategic removal of halogen atoms with precise control over the resulting stereochemistry is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Halogenated compounds are readily available and serve as versatile synthetic intermediates. Their conversion to chiral, dehalogenated products opens access to a vast array of complex molecular architectures. Stereoselective dehalogenation reactions, therefore, are not merely about the removal of a functional group but are powerful tools for the creation of stereogenic centers, which are critical for biological activity.

This guide provides a comparative analysis of various substrates amenable to stereoselective dehalogenation. We will delve into the nuances of different methodologies, from classic chemical reductions to cutting-edge biocatalytic and photoredox systems. The discussion will be grounded in mechanistic principles to explain the observed stereochemical outcomes, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable dehalogenation strategy for their specific synthetic challenges.

Pillar 1: Vicinal Dihalides - A Classic Substrate for Diastereoselective Elimination

Vicinal dihalides, compounds bearing halogen atoms on adjacent carbons, are prime candidates for dehalogenation to form alkenes. The stereochemical relationship of the two halogens in the starting material directly influences the geometry of the resulting double bond, making this a classic example of a diastereoselective transformation.

Comparative Methodologies for Vicinal Dihalide Dehalogenation

The choice of reagent for the dehalogenation of vicinal dihalides is critical in controlling the stereochemical outcome. Two major pathways are typically observed: anti-elimination and syn-elimination.

  • Anti-Elimination: This is the most common pathway, proceeding through an E2-like mechanism. It requires the two halogen atoms to be in an anti-periplanar conformation. Reagents that promote this pathway include iodide ions (e.g., NaI in acetone) and zinc dust. For example, meso-stilbene dibromide undergoes anti-elimination to exclusively yield (E)-stilbene.

  • Syn-Elimination: This pathway is less common and often involves a single-electron transfer (SET) mechanism, leading to radical intermediates. Lithium aluminum hydride (LAH) has been shown to induce stereoselective dehalogenation where the stereochemical outcome is dependent on the stability of the intermediate radical and carbanion species. For instance, the dehalogenation of dl-stilbene dibromide with LAH can lead to a mixture of (E)- and (Z)-stilbenes due to bond rotation in the intermediate.

The following table summarizes the performance of different reagents in the dehalogenation of stilbene dibromides, a common model substrate.

SubstrateReagent/ConditionsMechanismProduct(s)DiastereoselectivityReference
meso-Stilbene DibromideNaI, Acetone, RefluxAnti-elimination (E2)(E)-Stilbene>99% (E)
dl-Stilbene DibromideNaI, Acetone, RefluxAnti-elimination (E2)(Z)-Stilbene>99% (Z)
meso-Stilbene DibromideZn, ΔAnti-elimination(E)-StilbeneHigh (E)[1]
dl-Stilbene DibromideLAH, THF, RefluxSET/Radical-Anion(E)- and (Z)-StilbeneMixture
meso-Stilbene DibromideLAH, THF, RefluxSET/Radical-Anion(E)-StilbenePredominantly (E)
Experimental Protocol: Dehalogenation of meso-Stilbene Dibromide with LAH

This protocol describes the dehalogenation of a vicinal-dihalide using LAH, proceeding via a proposed SET mechanism.

  • Preparation: In a 100 mL two-necked round-bottomed flask equipped with a reflux condenser and a mercury trap, dissolve 1 mmol of meso-stilbene dibromide (0.340 g) in 50 mL of anhydrous THF.

  • Inert Atmosphere: Flush the reaction mixture with dry nitrogen for 15 minutes.

  • Reagent Addition: Carefully add 6 mmol of lithium aluminum hydride (LAH) (0.2277 g) to the solution.

  • Reaction: Seal the system and reflux the reaction mixture. Monitor the progress of the reaction by TLC.

  • Quenching: After the disappearance of the starting material (approximately 7 hours), cool the reaction mixture to 0 °C and cautiously quench the unreacted LAH by the dropwise addition of water.

  • Workup: Add 30 mL of 10% HCl to the mixture. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the product mixture by GC or ¹H NMR to determine the ratio of (E)- to (Z)-stilbene.

Mechanistic Visualization: Anti-Elimination vs. SET Pathway

The stereochemical outcome of vicinal dihalide dehalogenation is dictated by the underlying mechanism. The following diagrams illustrate the key differences between the concerted anti-elimination pathway and the stepwise SET pathway.

G cluster_anti Anti-Elimination (E2-like) cluster_set Single Electron Transfer (SET) meso meso-Stilbene Dibromide (anti-periplanar) E_stilbene (E)-Stilbene meso->E_stilbene NaI, Acetone dl dl-Stilbene Dibromide radical_anion Radical Anion Intermediate dl->radical_anion LAH (e⁻ transfer) carbanion Carbanion radical_anion->carbanion -Br• EZ_stilbene (E)- and (Z)-Stilbene carbanion->EZ_stilbene Rotation & -Br⁻

Caption: Contrasting mechanisms for vicinal dihalide dehalogenation.

Pillar 2: α-Halo Ketones - Versatile Precursors for Enantioselective Dehalogenation

α-Halo ketones are highly valuable synthetic intermediates due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[2] Reductive dehalogenation of these substrates can lead to the formation of chiral ketones if the α-carbon is a stereocenter. This transformation is of great interest as chiral ketones are important building blocks in asymmetric synthesis.

Comparative Methodologies for α-Halo Ketone Dehalogenation

A variety of methods have been developed for the dehalogenation of α-halo ketones, ranging from metal-catalyzed reductions to modern photoredox and biocatalytic approaches.

  • Metal-Catalyzed Reductions: Reagents like nickel boride, generated in situ from sodium borohydride and nickel chloride, can effectively dehalogenate α-halo ketones to the corresponding ketones.[3] Molybdenum(0) complexes have also been shown to catalyze the reductive dehalogenation with silanes as the hydride source.[4]

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient method for dehalogenation.[5] Chiral catalysts can be employed to achieve enantioselective protonation of the intermediate enolate, leading to chiral ketones.[5]

  • Enzymatic Dehalogenation: Haloacid dehalogenases are a class of enzymes that can catalyze the cleavage of carbon-halogen bonds.[6] While their primary substrates are haloalkanoic acids, engineered variants are being explored for a broader range of substrates, offering high stereoselectivity under mild, aqueous conditions.

The table below compares different approaches for the stereoselective dehalogenation of α-halo ketones.

Substrate TypeMethodCatalyst/ReagentKey FeaturesStereoselectivityReference
Racemic α-Bromo KetonesPhotoredox CatalysisChiral Squaramide Catalyst, DPZ, LightEnantioselective ProtonationUp to 99% ee[5]
α-Chloro KetonesNucleophilic ChlorinationChiral Thiourea Catalyst, NaClEnantioconvergent C-Cl bond formationHigh ee[7]
α-Halo KetonesMetal-Catalyzed ReductionMo(CO)₆, PhSiH₃Mild, efficient reductionAchiral product[4]
α-Halo KetonesMetal Boride ReductionNiCl₂/NaBH₄Simple, effective dehalogenationAchiral product[3]
Experimental Protocol: Enantioselective Photoredox Dehalogenative Protonation

This protocol is adapted from the work on enantioselective photoredox dehalogenation–protonation of α,α-dihaloketones.[5]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the α,α-dihaloketone (0.1 mmol), the chiral squaramide catalyst C1 (5 mol%), and the photoredox catalyst (e.g., a DPZ derivative, 2 mol%).

  • Solvent and Reagents: Add the appropriate solvent (e.g., CH₃CN), a proton source (e.g., a thiol), and a sacrificial electron donor.

  • Degassing and Irradiation: Seal the vial and degas the solution with argon for 15 minutes. Place the vial under irradiation with a suitable light source (e.g., blue LEDs) and stir at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Workflow Visualization: Asymmetric Dehalogenation Process

The following diagram illustrates a typical workflow for an asymmetric dehalogenation experiment, from reaction setup to final analysis.

G start Start: Racemic α-Halo Ketone setup Reaction Setup: - Substrate - Chiral Catalyst - Photoredox Catalyst - Solvent & Reagents start->setup reaction Reaction Conditions: - Inert Atmosphere - Light Irradiation - Stirring at RT setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Chiral HPLC Analysis purification->analysis end End: Enantioenriched Ketone analysis->end

Caption: General workflow for asymmetric dehalogenation experiments.

Pillar 3: Biocatalytic Dehalogenation - The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for stereoselective synthesis. Dehalogenating enzymes, or dehalogenases, offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions (aqueous media, ambient temperature, and neutral pH).[8]

Halohydrin Dehalogenases (HHDHs)

Halohydrin dehalogenases (HHDHs) are particularly versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides.[9][10] This intramolecular S_N2 reaction is highly stereoselective. By engineering these enzymes, it is possible to synthesize a wide range of chiral epoxides and related compounds.[11][12]

  • Mechanism: The reaction proceeds via a catalytic triad (e.g., Ser-Tyr-Arg) where the tyrosine acts as a general base, abstracting a proton from the hydroxyl group of the haloalcohol.[12] The resulting alkoxide then attacks the adjacent carbon bearing the halogen, displacing it in an intramolecular S_N2 fashion to form the epoxide.[12] The stereochemistry of the starting haloalcohol dictates the stereochemistry of the resulting epoxide.

  • Substrate Scope: While native HHDHs have a limited substrate scope, protein engineering has expanded their utility to a broader range of substrates, including those for the synthesis of chiral oxetanes from γ-haloalcohols.[10][11]

Comparative Performance of Engineered HHDHs

Recent studies have demonstrated the power of protein engineering to tailor HHDHs for specific substrates and desired stereochemical outcomes. For example, variants of HheC from Agrobacterium radiobacter AD1 have been engineered to catalyze the dehalogenation of γ-haloalcohols to form chiral oxetanes with high enantioselectivity.[11]

Enzyme VariantSubstrateProductConversion (%)Enantiomeric Excess (% ee)Reference
HheC M1(±)-1-phenyl-3-chloro-1-propanol(S)-2-phenyloxetane48>99[11]
HheC M2(±)-1-(4-fluorophenyl)-3-chloro-1-propanol(S)-2-(4-fluorophenyl)oxetane49>99[11]
HheC M3(±)-1-cyclohexyl-3-chloro-1-propanol(S)-2-cyclohexyloxetane45>99[11]
Mechanistic Visualization: HHDH Catalytic Cycle

The following diagram illustrates the proposed catalytic mechanism for the dehalogenation of a haloalcohol by an HHDH.

G Substrate_Binding 1. Haloalcohol substrate binds to the active site Deprotonation 2. Tyr residue acts as a base, deprotonating the hydroxyl group Substrate_Binding->Deprotonation SN2_Attack 3. Intramolecular SN2 attack of the alkoxide on the C-X bond Deprotonation->SN2_Attack Epoxide_Formation 4. Epoxide is formed and the halide ion is released SN2_Attack->Epoxide_Formation Product_Release 5. Epoxide product is released from the enzyme Epoxide_Formation->Product_Release Product_Release->Substrate_Binding Enzyme Regeneration

Caption: Catalytic cycle of a halohydrin dehalogenase (HHDH).

Conclusion and Future Outlook

The stereoselective dehalogenation of organic substrates is a mature yet continually evolving field. While classic methods for dehalogenating vicinal dihalides and α-halo ketones remain valuable, the advent of photoredox catalysis and biocatalysis has opened new avenues for achieving high levels of stereocontrol under mild and sustainable conditions. The choice of substrate and method is intrinsically linked, and a thorough understanding of the underlying reaction mechanisms is paramount for successful application.

Future research will likely focus on expanding the substrate scope of highly stereoselective methods, particularly for challenging substrates that lack directing groups. The development of novel catalysts, both chemical and biological, with enhanced activity and selectivity will continue to be a major driver of innovation. Furthermore, the integration of dehalogenation reactions into tandem or cascade processes will enable the rapid construction of complex molecules from simple halogenated precursors. As our ability to control stereochemistry with precision grows, so too will the impact of these powerful transformations on the synthesis of molecules that shape our world.

References

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry (1995). LAH induced stereoselective dehalogenation of vicinal-dihalides via single electron transfer.
  • Cresswell, A. J., Eey, S. T.-C., & Denmark, S. E. (2015). Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. Angewandte Chemie International Edition, 54(52), 15642–15682. [Link]

  • ResearchGate (2025). Dehalogenation and ring opening for the stereoselective synthesis of oxetanes. [Link]

  • ResearchGate (2025). Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase. [Link]

  • Chemical Science (2019). Enantioselective photoredox dehalogenative protonation. [Link]

  • Thorn, K. L., et al. (2017). Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse. Chemical Reviews, 117(8), 5299-5322. [Link]

  • Franzen, J. (2012). Stereoselective Halogenation in Natural Product Synthesis. Natural Product Reports, 29(10), 1436-1453. [Link]

  • ResearchGate. Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. [Link]

  • National Center for Biotechnology Information. Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. [Link]

  • PubMed (2024). Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase. [Link]

  • Stanford Digital Repository. Catalytic enantioselective dihalogenation of allylic alcohols and its application to the stereoselective total syntheses of chlorosulfolipids. [Link]

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

  • ACS Publications (2008). Quantum Chemical Modeling of the Dehalogenation Reaction of Haloalcohol Dehalogenase. [Link]

  • National Center for Biotechnology Information. Regio- and Stereoselective Synthesis of 1,2-Dihaloalkenes Using In-Situ-Generated ICl, IBr, BrCl, I2, and Br2. [Link]

  • Scribd. Dehalogenation of Vicinal Dihalides. [Link]

  • PubMed (2015). Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. [Link]

  • Semantic Scholar. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • ResearchGate (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. [Link]

  • Vaia. Describe dehalogenation of vicinal dihalides to obtain an alkene. [Link]

  • RSC Publishing. Engineering of halohydrin dehalogenases for the regio- and stereoselective synthesis of (S)-4-aryl-2-oxazolidinones. [Link]

  • RSC Publishing (1969). Dehalogenation of vicinal dihalides. Exceptional utility of dihydroarylides. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • ACS Publications (2017). Investigating Substrate Scope and Enantioselectivity of a Defluorinase by a Stereochemical Probe. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • ACS Publications (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. [Link]

  • ACS Publications. Molybdenum(0)-catalyzed reductive dehalogenation of .alpha.-halo ketones with phenylsilane. [Link]

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Validation

Biocatalytic vs. Chemocatalytic Desymmetrization: A Performance Guide Using 1,3-Dichloro-2-phenylpropan-2-ol

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Literature Review Executive Summary In the development of active pharmaceutical ingredients (APIs), a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Literature Review

Executive Summary

In the development of active pharmaceutical ingredients (APIs), accessing enantiopure 2,2-disubstituted epoxides and oxazolidinones remains a significant synthetic hurdle. 1,3-dichloro-2-phenylpropan-2-ol (CAS: 87234-28-4) has emerged as a premier prochiral benchmark substrate for evaluating novel desymmetrization strategies. This guide objectively compares the performance of engineered Halohydrin Dehalogenases (HHDHs) against wild-type biocatalysts and traditional chemocatalytic methods, providing actionable experimental protocols and mechanistic insights for scaling up stereodivergent synthesis.

The Synthetic Challenge: Accessing 2,2-Disubstituted Epoxides

Traditionally, chiral epoxides are synthesized via transition-metal-catalyzed asymmetric epoxidation (e.g., Sharpless or Jacobsen epoxidation) or Hydrolytic Kinetic Resolution (HKR). However, when applied to 2,2-disubstituted targets, these chemical methods suffer from severe limitations:

  • Steric Hindrance: Bulky transition-metal complexes struggle to approach the highly substituted alkene precursors.

  • Yield Caps: Kinetic resolution of racemic epoxides inherently caps the theoretical yield at 50%.

  • Environmental Impact: Heavy metal dependence and the requirement for volatile organic compounds (VOCs) inflate the E-factor.

Conversely, biocatalytic desymmetrization of the prochiral substrate 1,3-dichloro-2-phenylpropan-2-ol circumvents the 50% yield cap, theoretically allowing for 100% conversion to a single enantiomer in a single, aqueous step1[1].

Comparative Performance Analysis

Recent literature highlights the superiority of engineered HHDHs (such as HheD15) over both wild-type enzymes (HheC-WT) and traditional chemical methods. The table below summarizes the quantitative performance metrics for synthesizing the (R)-2-phenyloxirane derivative from 1,3-dichloro-2-phenylpropan-2-ol.

Performance MetricEngineered Biocatalysis (HheD15)Wild-Type Biocatalysis (HheC-WT)Traditional Chemocatalysis (Jacobsen HKR)
Reaction Type Prochiral DesymmetrizationProchiral DesymmetrizationKinetic Resolution of Racemate
Max Theoretical Yield 100%100%50%
Observed Yield 93% ~80%<45%
Enantiomeric Excess (ee) 97% (R) 89% (R)~90-95%
Reaction Conditions 30°C, pH 7.5, Aqueous Buffer30°C, pH 7.5, Aqueous Buffer0–25°C, Organic Solvents
Environmental Impact Low (Renewable, Aqueous)Low (Renewable, Aqueous)High (Heavy Metals, High E-factor)

Data synthesized from recent ACS Catalysis reports on HHDH-catalyzed desymmetrization.[1]

Mechanistic Pathway: Stereodivergent Cascade

The true power of 1,3-dichloro-2-phenylpropan-2-ol lies in its ability to undergo cascade reactions. Following the initial desymmetrization to an epoxide, the addition of a nucleophile like cyanate (OCN⁻) triggers a highly stereoselective ring-opening and subsequent closure to form chiral oxazolidinones—critical pharmacophores in modern antibiotics.

Pathway Sub 1,3-dichloro-2-phenylpropan-2-ol (Prochiral Substrate) HHDH HHDH Biocatalyst (e.g., HheD15) Sub->HHDH Desymmetrization (-HCl) Epox (R)-Chiral Epoxide Yield: 93% | ee: 97% HHDH->Epox Ring Closure Cyan Cyanate (OCN⁻) Nucleophile Epox->Cyan Cascade Addition Oxaz (R)-Chiral Oxazolidinone Yield: 88% | ee: >99% Cyan->Oxaz Ring Opening

Figure 1: Stereodivergent cascade pathway of 1,3-dichloro-2-phenylpropan-2-ol via HHDH biocatalysis.

Validated Experimental Protocol: Whole-Cell Biotransformation

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the desymmetrization of 1,3-dichloro-2-phenylpropan-2-ol using recombinant E. coli expressing HHDH.

Step 1: Resting Cell Preparation
  • Action: Harvest recombinant E. coli expressing HheD15 by centrifugation (4°C, 5000 × g). Wash the pellet twice with 50 mM Tris-SO₄ buffer (pH 7.5) and resuspend to an OD₆₀₀ of 20.

  • Causality (Why?): Washing is critical to remove residual culture media (e.g., LB broth) which contains complex nucleophiles like free amino acids. If left in the suspension, these nucleophiles will competitively attack the transient epoxide intermediate, drastically reducing the yield of the target product. Tris-SO₄ is explicitly chosen over Tris-HCl to prevent the introduction of background chloride ions, which would shift the thermodynamic equilibrium of the dehalogenation reaction backwards.

  • Validation Step: Measure the OD₆₀₀ pre- and post-washing. A drop of less than 5% confirms that no significant cell lysis occurred during the centrifugation steps.

Step 2: Biocatalytic Desymmetrization
  • Action: Add 50 mM of 1,3-dichloro-2-phenylpropan-2-ol to the resting cell suspension. Maintain the reaction at 30°C with constant agitation. Utilize an automated pH-stat to titrate 1 M NaOH, holding the reaction strictly at pH 7.5.

  • Causality (Why?): The enzymatic dehalogenation of the substrate releases stoichiometric amounts of hydrochloric acid (HCl). Without active pH-stat titration, the localized pH would rapidly plummet below the biocatalyst's operational threshold, leading to irreversible protein denaturation and premature reaction cessation.

  • Validation Step: Monitor the real-time consumption of NaOH. The volume of base added directly correlates with reaction progress. A plateau in the titration curve serves as an immediate, visual indicator that substrate conversion is complete.

Step 3: Product Extraction and Chiral Analysis
  • Action: Quench the biotransformation by adding an equal volume of ethyl acetate. Vortex vigorously for 2 minutes, centrifuge to separate the phases, and collect the upper organic layer. Dry over anhydrous Na₂SO₄ and analyze via Chiral Gas Chromatography (GC).

  • Causality (Why?): Ethyl acetate efficiently partitions the hydrophobic epoxide away from the aqueous phase, instantly halting any further enzymatic activity or spontaneous, non-stereoselective hydrolysis. Drying over Na₂SO₄ is mandatory to prevent residual water from degrading the stationary phase of the chiral GC column.

  • Validation Step: Prior to analyzing the reaction sample, run a chemically synthesized racemic standard of the epoxide to establish baseline retention times for both the (R) and (S) enantiomers. The experimental ee% is validated by comparing the Area Under the Curve (AUC) of the (R)-peak against the (S)-peak.

Emerging Alternative Applications: Photocurable Hydrogels

While primarily recognized as a biocatalytic benchmark, 1,3-dichloro-2-phenylpropan-2-ol is increasingly utilized in advanced materials science. It serves as a critical precursor for synthesizing strained disulfides (e.g., 1,2-dithiolanes). When incorporated into polyethylene glycol (PEG) networks, these strained rings enable the creation of photocurable, adaptable hydrogels (PEG-PhDL). The phenyl group derived from the substrate provides precise steric hindrance that tunes the thiol-disulfide exchange rate, offering superior viscoelastic control compared to traditional unsubstituted dithiolane crosslinkers 2[2].

References

  • Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy.ACS Catalysis.
  • Halogenases and dehalogenases: mechanisms, engineering, and applications.sjtu.edu.cn.
  • Harnessing Strained Disulfides for Photocurable Adaptable Hydrogels.amazonaws.com.

Sources

Comparative

Biocatalytic Desymmetrization: A Comparative Guide to the Enzymatic Conversion of 1,3-Dichloro-2-phenylpropan-2-ol

Introduction & Strategic Context The synthesis of enantiopure epoxides and oxazolidinones remains a critical bottleneck in the development of chiral pharmaceuticals and advanced agrochemicals. The compound 1,3-dichloro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The synthesis of enantiopure epoxides and oxazolidinones remains a critical bottleneck in the development of chiral pharmaceuticals and advanced agrochemicals. The compound 1,3-dichloro-2-phenylpropan-2-ol (also known as 2-substituted-1,3-dichloro-2-propanol or 2SDCP) serves as a highly versatile, pro-chiral building block for these structural motifs[1].

Historically, converting this halohydrin into an epoxide relied on traditional chemical methods (e.g., alkaline treatment with NaOH). However, these chemical routes lack stereoselectivity, yielding racemic mixtures. To address this, biocatalysis utilizing Halohydrin Dehalogenases (HHDHs) has emerged as a superior, eco-friendly alternative[2]. This guide objectively compares the performance of wild-type HHDHs, engineered variants, and chemical alternatives, providing researchers with validated protocols and mechanistic insights for stereodivergent synthesis.

Mechanistic Insights: The HHDH Catalytic Cycle

HHDHs belong to the short-chain dehydrogenase/reductase (SDR) superfamily but catalyze a fundamentally different reaction, driven by a conserved Ser-Tyr-Arg catalytic triad[3].

The Causality of Desymmetrization: The stereoselectivity of the conversion is not inherent to the substrate, but rather dictated by the rigid spatial constraints of the HHDH active site. When 1,3-dichloro-2-phenylpropan-2-ol binds to the enzyme, the active-site tyrosine deprotonates the tertiary hydroxyl group[4]. Because the substrate is pro-chiral, it possesses two identical chloromethyl (–CH₂Cl) groups. The precise architecture of the enzyme forces only one of these groups into the optimal trajectory for an intramolecular nucleophilic attack by the newly formed alkoxide[1]. This selective displacement of a single chloride ion yields a highly enantioenriched chiral epoxide.

Furthermore, HHDHs exhibit remarkable catalytic promiscuity. By introducing an anionic nucleophile such as cyanate (OCN⁻) into the reaction matrix, the enzyme catalyzes the ring-opening of the newly formed epoxide. This triggers a spontaneous rearrangement and intramolecular cyclization cascade, ultimately yielding enantiopure oxazolidinones[1][4].

Mechanism Substrate 1,3-dichloro-2-phenylpropan-2-ol (Pro-chiral Substrate) HHDH Halohydrin Dehalogenase (Ser-Tyr-Arg Triad) Substrate->HHDH Binding Intermediate Alkoxide Intermediate (Enzyme-Bound) HHDH->Intermediate Deprotonation Epoxide Chiral Epoxide (Desymmetrized) Intermediate->Epoxide Selective -Cl⁻ Loss Oxazolidinone Chiral Oxazolidinone (Cascade Product) Epoxide->Oxazolidinone Ring-opening Cyanate Cyanate (OCN⁻) Nucleophile Cyanate->Oxazolidinone Attack & Cyclization

Mechanistic pathway of HHDH-catalyzed desymmetrization and cascade ring-opening.

Product Performance Comparison: Biocatalysts vs. Chemical Alternatives

To objectively evaluate the efficacy of enzymatic conversion, we compare the performance of wild-type Agrobacterium radiobacter HheC, the highly selective natural variant HheD15, engineered HheC mutants (e.g., HheC-M3, HheC-M4), and traditional chemical epoxidation[4].

Quantitative Performance Data
Catalyst / MethodProduct StereochemistryYield (%)Enantiomeric Excess (ee %)Reaction Time
Chemical Base (NaOH) Racemic (R/S)~85%0%1 h
Wild-Type HheC (R)-Epoxide~89%89%1 h
HheD15 (Natural Variant) (R)-Epoxide>90%>99%1 h
HheC-M3 / M4 (Engineered) (S)-Epoxide>85%>95%1 h

Comparative Analysis:

  • Chemical Epoxidation: Fails to provide any enantiomeric excess due to the lack of a chiral environment during the formation of the alkoxide intermediate.

  • Wild-Type HheC: Provides strong baseline (R)-selectivity (89% ee)[4], but falls short of the >99% ee threshold typically required for downstream pharmaceutical API manufacturing.

  • HheD15: Demonstrates exceptional, near-perfect (R)-selectivity (>99% ee) and high yields, making it the optimal choice for (R)-epoxide synthesis[4].

  • Engineered HheC (M3/M4): Through structure-guided directed evolution, the stereopreference of the HheC binding pocket has been successfully inverted. This allows for the synthesis of the (S)-epoxide, establishing a fully stereodivergent biocatalytic platform[2][4].

Validated Experimental Protocol: Whole-Cell Biotransformation

System Trustworthiness & Self-Validation: The following protocol utilizes resting E. coli cells expressing recombinant HHDH. A critical self-validating mechanism in this workflow is the mandatory inclusion of a "no-enzyme" negative control. Because 1,3-dichloro-2-phenylpropan-2-ol can undergo spontaneous, non-stereoselective dehalogenation in aqueous environments, this control ensures that the measured enantiomeric excess is strictly the result of enzymatic desymmetrization, isolating the variable of biocatalytic performance from background chemical noise[1][4].

Step-by-Step Methodology
  • Cell Preparation: Cultivate E. coli harboring the specific HHDH gene. Harvest by centrifugation and wash the resting cells thoroughly.

    • Causality: Using washed resting cells rather than purified enzymes eliminates the need for expensive purification steps and prevents media components from inducing unwanted side reactions.

  • Reaction Setup: Suspend the resting cells (2 g dry cell weight/L) in 5 mL of Phosphate Buffer (PB, 150 mM).

    • Causality: The pH must be strictly maintained at 7.0 . Higher pH levels (alkaline conditions) will exponentially accelerate the spontaneous, non-selective chemical epoxidation, which would severely erode the final ee% of the product[4].

  • Substrate Addition: Add 1,3-dichloro-2-phenylpropan-2-ol to a final concentration of 10 mM.

  • Incubation: Incubate the mixture at 30 °C for 1 hour under continuous orbital shaking.

    • Causality: Orbital shaking is required to overcome mass transfer limitations between the aqueous buffer and the highly hydrophobic halohydrin substrate.

  • Negative Control (Validation): Run a parallel reaction containing the substrate and buffer, but without the E. coli cells.

  • Extraction and Analysis: Terminate the reaction by extracting the aqueous phase with ethyl acetate (EtOAc). Centrifuge to separate the phases, dry the organic layer, and analyze via chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine yield and ee[4].

Workflow Step1 1. Prepare E. coli (HHDH) Resting Cells Step2 2. Suspend in PB Buffer (pH 7.0, 150 mM) Step1->Step2 Step3 3. Add 10 mM 1,3-dichloro-2-phenylpropan-2-ol Step2->Step3 Step4 4. Incubate 1 h at 30 °C (Orbital Shaking) Step3->Step4 Control Negative Control (No Enzyme) Step3->Control Parallel Setup Step5 5. EtOAc Extraction & Phase Separation Step4->Step5 Step6 6. Chiral GC/HPLC Analysis (Yield & ee %) Step5->Step6 Control->Step4

Experimental workflow for whole-cell biotransformation and self-validating analysis.

References

  • Xu, Q., Huang, K.-S., Wang, Y.-F., Wang, H.-H., Cui, B.-D., Han, W.-Y., Chen, Y.-Z., & Wan, N.-W. (2022). Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy. ACS Catalysis.[Link]

  • Erdmann, M., & Orozco, S. (2023). Engineering of Conserved Sequence Motif 1 Residues in Halohydrin Dehalogenase HheC Simultaneously Enhances Activity, Stability, and Enantioselectivity. ACS Catalysis.[Link]

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1,3-Dichloro-2-phenylpropan-2-ol
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Reactant of Route 2
1,3-Dichloro-2-phenylpropan-2-ol
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